
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
Overview
Description
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate (CAS: N/A; molecular formula: C₁₄H₁₈O₅, molecular weight: 266.30 g/mol) is an ester derivative featuring a 3,5-dimethoxyphenyl moiety attached to a 4-oxobutyrate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate typically involves the esterification of 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid.
Reduction: Ethyl 4-(3,5-dimethoxyphenyl)-4-hydroxybutyrate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate has several applications across various scientific fields:
Chemistry
- Intermediate in Synthesis : Used as a building block for synthesizing more complex organic molecules.
- Reagent in Reactions : Acts as a reagent in cyclization reactions and the synthesis of heterocyclic compounds.
Biology
- Antimicrobial Properties : The compound is being investigated for its potential antimicrobial effects against various pathogens.
- Anticancer Activity : Studies have shown promising results in inhibiting tumor growth, particularly in models of Ehrlich Ascites Carcinoma (EAC).
Medicine
- Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent, particularly in cancer treatment due to its antitumor and antioxidant properties.
Industry
- Production of Pharmaceuticals : Used in the production of fine chemicals and pharmaceuticals, contributing to drug formulation processes.
The biological activities of this compound have been explored through various studies:
- Antitumor Activity : In a study involving EAC cells, treatment with the compound resulted in a significant reduction in tumor cell viability, indicating its potential as an anticancer agent.
- Antioxidant Properties : Exhibits antioxidant activity which is crucial for mitigating oxidative stress-related damage in cells. This property is particularly beneficial in cancer therapy as it helps protect normal cells from chemotherapy side effects.
Case Study 1: Antitumor Efficacy
- Methodology : Mice were treated with varying doses of this compound followed by evaluation of tumor cell viability and histopathological analysis.
- Results : Significant reduction in tumor growth was observed, supporting its potential use in cancer therapy.
Case Study 2: Antioxidant Activity Assessment
- Methodology : The total antioxidant capacity was measured using standard assays.
- Results : The compound demonstrated a significant increase in antioxidant levels in treated tissues compared to control groups.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases to release the active 4-(3,5-dimethoxyphenyl)-4-oxobutyric acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Chemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxy groups in the target compound enhance resonance stabilization of the aromatic ring compared to chloro or fluoro substituents, which withdraw electron density. This difference impacts reactivity in electrophilic substitution reactions .
- Steric and Solubility Considerations : Methyl groups (e.g., in Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate) increase hydrophobicity, whereas methoxy groups improve solubility in polar solvents due to their oxygen lone pairs .
Biological Activity
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₈O₅
- Molecular Weight : Approximately 266.29 g/mol
- Functional Groups : The compound contains an ester functional group and two methoxy groups on the aromatic ring, which enhance its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that this compound may:
- Inhibit Enzymes : It can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Bind to Receptors : The compound may also bind to various receptors, modulating biological responses such as apoptosis and antioxidant activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction and inhibition of tumor growth in vivo .
Antioxidant Properties
The presence of methoxy groups in the structure contributes to its antioxidant capabilities:
- This compound has shown promising results in scavenging free radicals, which is critical for reducing oxidative stress in biological systems.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties:
- In vitro studies have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infections .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 4-(3,4-Dimethoxyphenyl)-4-oxobutanoate | C₁₄H₁₈O₄ | Anticancer activity |
Ethyl 4-(2,5-Dimethoxyphenyl)-4-oxobutyrate | C₁₄H₁₈O₅ | Antiviral properties |
Ethyl 4-(2,5-Dimethylphenyl)-4-oxobutyrate | C₁₄H₁₈O₃ | Antimicrobial activity |
This table illustrates how variations in substitution patterns on the aromatic ring influence the biological activities of these compounds. The specific arrangement of methoxy groups in this compound may enhance its solubility and bioactivity compared to others without such modifications.
Case Studies
- Antitumor Efficacy Study :
-
Antioxidant Activity Assessment :
- In a series of assays designed to measure total antioxidant capacity, this compound showed a marked increase in antioxidant levels in liver and kidney tissues without causing any adverse effects on organ function.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via Claisen condensation or esterification of 3,5-dimethoxyphenylacetic acid derivatives with ethyl acetoacetate. Optimization involves:
- Catalyst selection : Use of BF₃·Et₂O or H₂SO₄ as acid catalysts for esterification.
- Solvent systems : Polar aprotic solvents (e.g., THF or DMF) improve reaction efficiency.
- Temperature control : Reactions typically proceed at 80–100°C under reflux.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >95% purity.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 3.85 (s, 6H, -OCH₃), 4.15 (q, 2H, -OCH₂), 6.5–7.2 (m, aromatic protons).
- ¹³C NMR : Confirms ester carbonyl (δ 170–175 ppm) and ketone (δ 200–210 ppm).
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 267.1) validates molecular weight (C₁₄H₁₈O₅).
- HPLC : Reverse-phase C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm ensures purity.
Reference : cites MFCD00009213 for analogous esters, supporting these methods .
Advanced Research Questions
Q. How does the 3,5-dimethoxyphenyl group influence bioactivity compared to other aryl substituents?
Methodological Answer : The 3,5-dimethoxy moiety enhances:
- Lipophilicity : Improved membrane permeability (logP ~2.8 vs. 2.1 for fluorophenyl analogs).
- Electron-donating effects : Stabilizes radical intermediates in oxidative environments.
- Binding affinity : π-π stacking with hydrophobic pockets in proteins (e.g., Bcl-2 family).
Q. What experimental strategies elucidate the compound’s role in modulating apoptotic pathways in multidrug-resistant (MDR) cancer models?
Methodological Answer :
- Western Blotting : Quantify Bcl-2 family proteins (Mcl-1, Noxa, Bim) in treated vs. untreated MDR cells (e.g., HL60/MX2) .
- Calcium Imaging : Measure ER Ca²⁺ depletion using Fluo-4 AM dye (λₑₓ 488 nm).
- Gene Silencing : siRNA knockdown of MCL1 or NOXA to confirm target specificity.
- Synergy Studies : Combine with standard chemotherapeutics (e.g., Ara-C) to assess resensitization.
Key Finding :
CXL017 (structurally related) downregulates Mcl-1 by 60% and increases Noxa/Bim by 3-fold in HL60/MX2 cells, restoring Ara-C sensitivity .
Q. How can researchers resolve contradictions in reported biological activities of ethyl oxobutyrate derivatives?
Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and exposure times (48–72 hr).
- Metabolic Profiling : LC-MS/MS to quantify intracellular metabolite levels.
- Structural Validation : Confirm batch-to-batch consistency via XRD or 2D NMR.
Case Study :
Discrepancies in IC₅₀ values for fluorophenyl vs. dimethoxyphenyl analogs ( vs. 7) arise from divergent cell viability protocols (MTT vs. ATP luminescence) .
Q. What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?
Methodological Answer :
- Molecular Docking : AutoDock Vina to model interactions with Bcl-XL or SERCA2 (PDB IDs: 1R2D, 1IWO).
- QSAR Models : Use CODESSA or MOE to correlate substituent electronic parameters (Hammett σ) with activity.
- MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability.
Reference : cites SAR studies on CXL017 derivatives .
Table 1: Comparative Bioactivity of Aryl-Substituted Ethyl Oxobutyrate Derivatives
Compound | Target Protein | IC₅₀ (μM) | Mechanism |
---|---|---|---|
3,5-Dimethoxyphenyl Deriv. | Mcl-1 | 12.3 | Apoptosis induction |
4-Fluorophenyl Deriv. | P-gp | 45.7 | ABC transporter inhibition |
Table 2: Recommended Analytical Parameters
Technique | Conditions | Key Output |
---|---|---|
HPLC | C18, MeCN/H₂O (70:30), 1 mL/min | Retention time: 8.2 min |
¹H NMR | CDCl₃, 400 MHz | δ 6.7 (aromatic singlet) |
Properties
IUPAC Name |
ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-19-14(16)6-5-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBKOUCFPXIPOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645827 | |
Record name | Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-59-3 | |
Record name | Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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